3-(2-Bromoethyl)thiophene
Overview
Description
3-(2-Bromoethyl)thiophene is an organosulfur compound . It is used as a pharmaceutical intermediate and is a precursor to various other compounds .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction . A new thiophene derivative was synthesized through the Suzuki coupling reaction of 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur atom . The molecular structure of 3-(2-Bromoethyl)thiophene can be represented as C6H7BrS .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including condensation reactions and heterocyclization of various substrates . The reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .Physical And Chemical Properties Analysis
Thiophene derivatives exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Scientific Research Applications
1. Optical and Photophysical Properties
Research by Li, Vamvounis, and Holdcroft (2002) has explored the impact of various functional groups, including bromo groups, on the optical and photophysical properties of poly(thiophene)s. The study highlights how these modifications can influence fluorescence yield and solid-state emission, important for applications in materials science and optoelectronics.
2. Vibrational Spectra and DFT Simulations
The work of Balakit et al. (2017) focuses on the synthesis and vibrational spectral analysis of thiophene derivatives. Their study provides insights into the geometric parameters and vibrational frequencies, crucial for understanding the material properties and potential applications in spectroscopy and material analysis.
3. Electrosynthesis and Polymerization
Gohier et al. (2013) investigated the synthesis of thiophene derivatives for tuning the electronic properties of conjugated polythiophenes. Their research is significant for the development of electronic and photonic devices, where tailored electronic properties are essential.
4. Application in Organic Photovoltaics
Tanaka et al. (2011) demonstrated the iterative growth of thiophene oligomers, crucial for creating organic dye molecules used in photovoltaic cells. This research is vital for advancing solar energy technology through the development of efficient organic photovoltaic materials.
5. High-Voltage Lithium Ion Batteries
Xia, Xia, and Liu (2015) explored the use of thiophene derivatives as functional additives in high-voltage lithium-ion batteries. Their findings are important for improving the cycling performance and stability of these batteries, which are crucial for various electronic devices and electric vehicles.
6. Electrochromic Devices
Cihaner and Önal (2007) conducted research on the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) and its application in electrochromic devices. This study contributes to the development of materials with variable optical properties, useful in displays and smart windows.
7. Medicinal Chemistry Applications
Shah and Verma (2018) highlighted the therapeutic importance of synthetic thiophene, including its wide range of therapeutic properties. This research underscores the potential of thiophene derivatives in developing new pharmacological agents.
Safety And Hazards
Future Directions
Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of thiophene derivatives.
properties
IUPAC Name |
3-(2-bromoethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZUHTDYDIRXPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446798 | |
Record name | 3-(2-bromoethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)thiophene | |
CAS RN |
57070-76-5 | |
Record name | 3-(2-bromoethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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